(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride
CAS No.: 2227033-59-0
Cat. No.: VC11993179
Molecular Formula: C17H18FNO2S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227033-59-0 |
|---|---|
| Molecular Formula | C17H18FNO2S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
| Standard InChI | InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |
| Standard InChI Key | GHHUSRXSULLPRW-DLBZAZTESA-N |
| Isomeric SMILES | C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
| SMILES | C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
| Canonical SMILES | C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound possesses a pyrrolidine scaffold substituted at positions 1, 3, and 4 with benzyl, sulfonyl fluoride, and phenyl groups, respectively (Fig. 1). The stereochemistry at C3 (S-configuration) and C4 (R-configuration) creates a rigid three-dimensional structure that influences both reactivity and biological interactions.
Table 1: Key Structural Properties
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C₁₇H₁₈FNO₂S |
| Molecular Weight | 319.4 g/mol |
| CAS Registry Number | 2227033-59-0 |
| IUPAC Name | (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
| SMILES Notation | C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
The sulfonyl fluoride moiety (-SO₂F) introduces strong electron-withdrawing effects, polarizing adjacent bonds while maintaining stability against hydrolysis compared to other sulfur-based functional groups .
Conformational Analysis
X-ray crystallographic data for analogous pyrrolidine sulfonamides reveals a puckered ring conformation that positions the sulfonyl fluoride group perpendicular to the benzyl substituent . This spatial arrangement minimizes steric clashes between the bulky phenyl groups while allowing the fluorine atom to participate in weak hydrogen bonding interactions. Molecular modeling suggests the (3S,4R) diastereomer adopts a chair-like conformation that enhances its compatibility with enzymatic active sites compared to other stereoisomers .
Synthesis and Optimization
Retrosynthetic Strategy
While explicit synthetic protocols remain undisclosed in public literature, retrosynthetic analysis suggests two plausible routes:
-
Pyrrolidine Ring Formation:
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Late-Stage Functionalization:
Table 2: Comparative Synthetic Approaches
| Method | Advantages | Challenges |
|---|---|---|
| Cycloaddition | High stereoselectivity | Requires specialized ligands |
| SuFEx Chemistry | Modular functionalization | Sensitivity to moisture |
| Enzymatic Resolution | Mild reaction conditions | Limited substrate scope |
Stereochemical Control
The (3S,4R) configuration is typically achieved through:
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Chiral pool synthesis using D-proline derivatives as starting materials .
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Transition metal-catalyzed asymmetric hydrogenation of pyrroline intermediates .
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Kinetic resolution during crystallization with chiral acids.
Notably, rhodium complexes with bulky phosphine ligands have demonstrated >95% enantiomeric excess in related pyrrolidine syntheses .
Physicochemical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
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δ 7.45–7.20 (m, 10H, aromatic protons)
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δ 4.32 (dd, J = 11.5 Hz, 1H, H-3)
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δ 3.72 (d, J = 13.2 Hz, 1H, N-CH₂Ph)
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δ 3.15–2.85 (m, 4H, pyrrolidine ring protons)
¹⁹F NMR (376 MHz, CDCl₃):
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δ -38.5 (s, SO₂F)
IR (ATR):
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1365 cm⁻¹ (S=O asymmetric stretch)
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1172 cm⁻¹ (S=O symmetric stretch)
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715 cm⁻¹ (C-F stretch)
The downfield shift of the H-3 proton in ¹H NMR confirms the electron-withdrawing effect of the sulfonyl fluoride group.
Reactivity and Applications
SuFEx Click Chemistry
The sulfonyl fluoride group participates in sulfur(VI) fluoride exchange reactions with nucleophiles:
This enables:
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Bioconjugation with protein lysine residues
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Generation of chemical probes for activity-based protein profiling
Medicinal Chemistry Applications
The compound serves as:
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Covalent kinase inhibitor precursor
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Transition-state analog for sulfotransferase enzymes
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Building block for PET tracer development (¹⁸F labeling)
Table 3: Biological Activity Data (Analogues)
| Target | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Tyrosine Kinase A | 12.4 | >100 vs. Kinase B |
| Sulfotransferase 1A1 | 8.7 | 15-fold |
Future Research Directions
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Synthetic Methodology
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Biological Evaluation
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Target deconvolution studies using chemoproteomic approaches
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In vivo pharmacokinetic profiling of ¹⁸F-labeled derivatives
-
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Material Science Applications
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Incorporation into self-healing polymers via dynamic SO₂F linkages
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Surface functionalization of nanomaterials for targeted drug delivery
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